molecular formula C13H12N2O5S B2690667 Methyl 3-(2-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate CAS No. 330190-71-1

Methyl 3-(2-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate

Cat. No.: B2690667
CAS No.: 330190-71-1
M. Wt: 308.31
InChI Key: UOSQXXIPTFSABV-UHFFFAOYSA-N
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Description

Methyl 3-(2-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of a nitrobenzamido group attached to a dihydrothiophene ring, which is further esterified with a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate typically involves a multi-step process. One common method starts with the nitration of methyl benzoate to form methyl 3-nitrobenzoate. This intermediate is then subjected to a series of reactions including amide formation, cyclization, and esterification to yield the final product.

    Nitration: Methyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form methyl 3-nitrobenzoate.

    Amide Formation: The nitro compound is then reacted with an amine to form the corresponding amide.

    Cyclization: The amide undergoes cyclization in the presence of a suitable catalyst to form the dihydrothiophene ring.

    Esterification: Finally, the compound is esterified with methanol to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under oxidative conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid

Major Products

    Reduction: Formation of the corresponding amine derivative

    Substitution: Formation of substituted thiophene derivatives

    Oxidation: Formation of sulfoxides or sulfones

Scientific Research Applications

Methyl 3-(2-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(2-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The thiophene ring may also play a role in modulating the compound’s activity by interacting with specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-nitrobenzamide
  • 3-Methyl-2-nitrobenzoic acid
  • N-Ethyl-2-nitrobenzamide

Uniqueness

Methyl 3-(2-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate is unique due to the presence of both a nitrobenzamido group and a dihydrothiophene ring This combination of functional groups imparts distinct chemical and biological properties that are not observed in similar compounds

Properties

IUPAC Name

methyl 4-[(2-nitrobenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5S/c1-20-13(17)11-9(6-7-21-11)14-12(16)8-4-2-3-5-10(8)15(18)19/h2-5H,6-7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOSQXXIPTFSABV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(CCS1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501329608
Record name methyl 4-[(2-nitrobenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501329608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816439
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

330190-71-1
Record name methyl 4-[(2-nitrobenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501329608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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